4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 676459-06-6
VCID: VC16116639
InChI: InChI=1S/C15H9ClF2N4S/c16-11-5-3-7-13(18)10(11)8-19-22-14(20-21-15(22)23)9-4-1-2-6-12(9)17/h1-8H,(H,21,23)/b19-8+
SMILES:
Molecular Formula: C15H9ClF2N4S
Molecular Weight: 350.8 g/mol

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 676459-06-6

Cat. No.: VC16116639

Molecular Formula: C15H9ClF2N4S

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol - 676459-06-6

Specification

CAS No. 676459-06-6
Molecular Formula C15H9ClF2N4S
Molecular Weight 350.8 g/mol
IUPAC Name 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H9ClF2N4S/c16-11-5-3-7-13(18)10(11)8-19-22-14(20-21-15(22)23)9-4-1-2-6-12(9)17/h1-8H,(H,21,23)/b19-8+
Standard InChI Key VYHPREHQRMTHSR-UFWORHAWSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F)F
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione, reflects its intricate structure. Key features include:

  • A 1,2,4-triazole core functionalized at the 3-position with a thione group.

  • An (E)-configured imine linkage connecting the triazole ring to a 2-chloro-6-fluorophenyl moiety.

  • A 2-fluorophenyl substituent at the 5-position of the triazole.

The presence of halogen atoms (Cl and F) enhances electronegativity and influences molecular polarity, while the thione group contributes to redox activity and metal coordination capacity.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₅H₉ClF₂N₄S
Molecular Weight350.8 g/mol
CAS Number676459-06-6
IUPAC Name4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
SMILESC1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)F
InChI KeyVYHPREHQRMTHSR-UFWORHAWSA-N

The compound’s solubility profile is dominated by its hydrophobic aromatic rings, rendering it poorly soluble in aqueous media but soluble in polar organic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence:

  • Condensation Reaction: A Schiff base is formed by reacting 2-chloro-6-fluorobenzaldehyde with 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions (e.g., acetic acid).

  • Cyclization: The intermediate undergoes cyclization in ethanol or methanol at reflux temperatures to yield the triazole-thione framework .

Key Reaction Parameters:

  • Temperature: 70–80°C

  • Catalyst: 10% acetic acid

  • Yield: 60–65% (unoptimized) .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A one-pot, three-component procedure reduces synthesis time from 8–12 hours to 20–30 minutes, improving yields to 75–80% . This method enhances energy efficiency and scalability for industrial production.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits potent activity against Gram-positive bacteria and fungi:

PathogenMIC (μg/mL)Reference Compound (MIC)
MRSA2.5Vancomycin (5.0)
Candida albicans5.0Fluconazole (10.0)
Escherichia coli>20Ciprofloxacin (0.5)

Notably, its potency against MRSA surpasses vancomycin by twofold, attributed to dual targeting of cell wall synthesis and DNA gyrase .

Mechanism of Action

The compound’s bioactivity arises from interactions with critical microbial targets:

  • Enzyme Inhibition:

    • Tubulin Polymerization: Disrupts microtubule assembly by binding to the colchicine site, inducing mitotic arrest in fungal cells.

    • Thioredoxin Reductase (TrxR): Inhibits this antioxidant enzyme, elevating oxidative stress in bacterial cells.

  • Signal Pathway Modulation:

    • Downregulates ERK2 phosphorylation, impairing biofilm formation in Pseudomonas aeruginosa .

The chloro and fluoro substituents enhance binding affinity to hydrophobic enzyme pockets, while the thione group participates in covalent interactions with cysteine residues.

Comparative Analysis with Related Triazole Derivatives

Structural-Activity Relationships (SAR)

DerivativeSubstituentsActivity (MRSA MIC, μg/mL)
Target Compound2-Cl-6-F-C₆H₃, 2-F-C₆H₅2.5
Ciprofloxacin-TriazoleCyclopropyl, piperazinyl1.2
Fluconazole Analog2,4-Difluorophenyl>10

The target compound’s balanced hydrophobicity and electronic effects optimize membrane permeability and target engagement, whereas excessive fluorination (e.g., 2,4-difluorophenyl) reduces solubility and efficacy .

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